[(10S,13S,17R)-17-acetyl-6-chloro-1-(chloromethyl)-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
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Overview
Description
[(10S,13S,17R)-17-acetyl-6-chloro-1-(chloromethyl)-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate is a synthetic corticosteroid hormone. This compound is part of a class of steroid hormones produced in the adrenal cortex and is used in various medical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(10S,13S,17R)-17-acetyl-6-chloro-1-(chloromethyl)-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large reactors, continuous monitoring of reaction conditions, and purification techniques such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
[(10S,13S,17R)-17-acetyl-6-chloro-1-(chloromethyl)-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms such as chlorine can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of halogen atoms with other functional groups such as hydroxyl or alkyl groups .
Scientific Research Applications
[(10S,13S,17R)-17-acetyl-6-chloro-1-(chloromethyl)-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its effects on cellular processes and its potential as a tool for manipulating biological pathways.
Medicine: Investigated for its therapeutic potential in treating conditions such as inflammation, autoimmune diseases, and hormonal imbalances.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of [(10S,13S,17R)-17-acetyl-6-chloro-1-(chloromethyl)-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate involves binding to specific receptors in the body, such as glucocorticoid receptors. This binding triggers a cascade of molecular events that modulate gene expression and cellular activity. The compound’s effects are mediated through pathways involving the regulation of inflammation, immune response, and metabolism .
Comparison with Similar Compounds
Similar Compounds
Rocuronium bromide: An aminosteroid used as a neuromuscular blocker in anesthesia.
Anecortave acetate: A corticosteroid derivative used in ophthalmology.
16Alpha-Hydroxy Prednisolone-9(11)-ene Diacetate: A corticosteroid with anti-inflammatory properties.
Uniqueness
[(10S,13S,17R)-17-acetyl-6-chloro-1-(chloromethyl)-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate is unique due to its specific chemical structure, which imparts distinct biological activity and therapeutic potential. Its combination of functional groups allows for targeted interactions with biological receptors, making it a valuable compound in both research and clinical settings .
Properties
Molecular Formula |
C24H30Cl2O4 |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
[(10S,13S,17R)-17-acetyl-6-chloro-1-(chloromethyl)-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H30Cl2O4/c1-13(27)24(30-14(2)28)8-6-18-17-11-21(26)20-10-16(29)9-15(12-25)23(20,4)19(17)5-7-22(18,24)3/h10-11,15,17-19H,5-9,12H2,1-4H3/t15?,17?,18?,19?,22-,23+,24-/m0/s1 |
InChI Key |
MFEGXCLQSLHLPH-IRLDQYJRSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CCC2[C@@]1(CCC3C2C=C(C4=CC(=O)CC([C@]34C)CCl)Cl)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CC(C34C)CCl)Cl)C)OC(=O)C |
Origin of Product |
United States |
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